molecular formula C19H22O6 B1265160 Sterelactone A

Sterelactone A

Cat. No.: B1265160
M. Wt: 346.4 g/mol
InChI Key: YUHHFGZKLBFAJS-YCEFEEMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterelactone A is a tetracyclic sesquiterpenoid belonging to the isolactarane class, first isolated from the mycelial cultures of Stereum sp. IBWF 01060 . Its structure features a five-membered core ring system with oxygenated functional groups, including aldehyde moieties, which are critical for its bioactivity . The compound exhibits broad-spectrum antifungal activity against plant pathogens such as Magnaporthe grisea, Fusarium graminearum, and Phytophthora infestans, with inhibitory effects on spore germination and mycelial growth . Structural elucidation via 2D NMR spectroscopy confirmed its unique tetracyclic framework, distinguishing it from other fungal metabolites in the Stereum genus .

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] butanoate

InChI

InChI=1S/C19H22O6/c1-4-5-12(21)24-14-13-10(6-17(14,2)3)7-18-9-19(18,11(13)8-20)16(23)25-15(18)22/h6,8,14,16,23H,4-5,7,9H2,1-3H3/t14-,16-,18-,19-/m1/s1

InChI Key

YUHHFGZKLBFAJS-YCEFEEMOSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O

Canonical SMILES

CCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O

Synonyms

sterelactone A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sterelactone A shares structural and functional similarities with other isolactarane-type sesquiterpenoids and related fungal metabolites. Below is a detailed comparison based on structural features, bioactivity, and mechanistic insights.

Sterelactones B, C, and D

  • Structural Differences :
    • This compound : Five-membered core ring with two aldehyde groups .
    • Sterelactone B/C/D : Six-membered rings; Sterelactone C features an 8-carbon side chain, while Sterelactone D has a shorter chain and additional oxygenations .
  • Bioactivity: Compound Antifungal Activity (IC₅₀) Nematicidal Activity (IC₅₀) Key Functional Groups this compound 15–20 µM (vs. M. grisea) Not reported Aldehydes, oxygenated rings Sterelactone C 8–12 µM (vs. F. graminearum) Not reported 8-carbon side chain, aldehydes Sterelactone D 18–25 µM (vs. P. infestans) 100 µg/mL (vs. C. elegans) Shorter chain, hydroxyl groups Sterelactone C demonstrates superior antifungal potency, attributed to its extended hydrophobic side chain enhancing membrane interaction . Sterelactone D’s weak nematicidal activity (41.1% mortality at 200 µg/mL) correlates with its polar hydroxyl groups, which may reduce cellular penetration .

Drimane-Type Diterpenoids (Methoxylaricinolic Acid and Laricinolic Acid)

  • Structural Contrast: These diterpenoids feature a drimane skeleton with carboxylic acid and methoxy groups, differing from this compound’s aldehyde-rich isolactarane backbone .
  • Bioactivity :
    • Inhibit lipid peroxidation in rat liver microsomes (IC₅₀: 50 µg/mL), a mechanism distinct from this compound’s antifungal action .
    • Lack antifungal activity, highlighting the importance of aldehyde groups in Sterelactones for targeting fungal membranes .

Allyl Metabolites (Stereynes A and B)

  • Structural Novelty: Stereynes represent a novel class of allyl-substituted metabolites with acetylene and nitrile groups, structurally unrelated to Sterelactones .
  • Bioactivity: No direct antifungal activity reported; their biological role remains under investigation .

Mechanistic Insights and Structure-Activity Relationships

  • Aldehyde Functionality : The masked dialdehyde structure in Sterelactones likely acts as a crosslinking agent, disrupting fungal cell wall integrity .
  • Side Chain Length : Sterelactone C’s 8-carbon chain enhances lipophilicity, improving membrane interaction and antifungal efficacy .
  • Oxygenation Patterns : Sterelactone D’s hydroxyl groups reduce bioactivity compared to this compound’s aldehydes, emphasizing the role of electrophilic groups in reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sterelactone A
Reactant of Route 2
Reactant of Route 2
Sterelactone A

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